molecular formula C33H51N3O5 B12368932 Bile acid probe 1

Bile acid probe 1

Katalognummer: B12368932
Molekulargewicht: 569.8 g/mol
InChI-Schlüssel: KTDCHCPRJPHHTN-NXLVETOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bile acid probe 1 is a specialized chemical compound designed to interact with bile acids, which are crucial endogenous metabolites synthesized from cholesterol in the liver. Bile acids play a significant role in dietary lipid digestion and act as signaling molecules to regulate lipid and glucose metabolism as well as gut microbiota composition . This compound is used to study these interactions and to identify bile acid-interacting proteins in various biological systems.

Vorbereitungsmethoden

The synthesis of bile acid probe 1 involves several steps, starting with the modification of bile acids to introduce photoreactive and clickable groups. These modifications allow the probe to interact with bile acids and facilitate their detection and analysis.

Analyse Chemischer Reaktionen

Bile acid probe 1 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified bile acid derivatives .

Wissenschaftliche Forschungsanwendungen

Bile acid probe 1 has a wide range of scientific research applications, including:

Wirkmechanismus

Bile acid probe 1 exerts its effects by interacting with bile acids and their receptors, such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5). These interactions regulate various physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota composition. The molecular targets and pathways involved include the activation of nuclear receptors and signaling pathways that modulate gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Bile acid probe 1 is unique in its ability to interact specifically with bile acids and their receptors. Similar compounds include other bile acid-based probes and derivatives, such as:

These compounds share some similarities with this compound in terms of their chemical structure and interactions with bile acids but differ in their specific applications and mechanisms of action.

Eigenschaften

Molekularformel

C33H51N3O5

Molekulargewicht

569.8 g/mol

IUPAC-Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1

InChI-Schlüssel

KTDCHCPRJPHHTN-NXLVETOFSA-N

Isomerische SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C

Kanonische SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.